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Compound of Interest

Compound Name: 3-iodo-1H-pyrazol-5-amine

Cat. No.: B10902629

Get Quote

Executive Summary
The 3-iodo-1H-pyrazol-5-amine scaffold (also referred to as 3-amino-5-iodopyrazole)

represents a versatile "hinge-binding" pharmacophore. Unlike its 4-iodo isomer—which directs

substituents toward the gatekeeper residue—the 3-iodo variant allows for vector exploration

into the solvent-exposed front pocket or the hydrophobic back pocket, depending on the

specific kinase conformation (DFG-in vs. DFG-out). This note provides a validated workflow for

transforming this fragment into potent kinase inhibitors via palladium-catalyzed cross-coupling

and subsequent biological profiling.

Chemical Biology & Rationale[1][2][3][4]
Structural Basis of Interaction
The aminopyrazole moiety mimics the adenine ring of ATP.[1] In the ATP-binding pocket of a

typical protein kinase, it establishes a bidentate hydrogen-bonding network with the hinge

region:

Donor: The exocyclic amine (-NH2) donates a hydrogen bond to the backbone carbonyl of

the hinge residue (e.g., Glu, Met).
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Acceptor: The pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone amide

nitrogen.

The "Iodine Handle" Advantage
The iodine atom at the C-3 position is chemically distinct from the more common C-4

halogenated scaffolds.

Reactivity: The C-I bond is highly labile to Pd-catalyzed oxidative addition, enabling facile

Suzuki-Miyaura or Sonogashira couplings under mild conditions.

Vector Geometry: Substitution at C-3 orients the attached ligand towards the solvent

interface, a region often tolerant of bulk and critical for tuning physicochemical properties

(solubility, permeability) without disrupting the essential hinge binding.

Visualization: Scaffold Morphing Pathway
The following diagram illustrates the synthetic divergence from the core scaffold.
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Caption: Workflow for elaborating the 3-iodo-1H-pyrazol-5-amine scaffold into a kinase

inhibitor library.

Experimental Protocols
Protocol A: Regioselective Protection (Critical Step)
Rationale: Unprotected aminopyrazoles can poison Palladium catalysts and lead to N-arylation

side products. Protection of the ring nitrogen is recommended.

Materials:

3-iodo-1H-pyrazol-5-amine (1.0 eq)
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3,4-Dihydro-2H-pyran (DHP) (1.5 eq) or Boc-anhydride

p-Toluenesulfonic acid (pTSA) (0.1 eq)

Solvent: Dichloromethane (DCM) or THF

Step-by-Step:

Dissolution: Dissolve 3-iodo-1H-pyrazol-5-amine (2.0 g, 9.57 mmol) in anhydrous THF (20

mL).

Catalyst Addition: Add pTSA (182 mg, 0.96 mmol) at 0°C.

Reagent Addition: Dropwise add DHP (1.3 mL, 14.3 mmol).

Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC

(EtOAc/Hexane 1:1). The product (N-THP protected) usually has a higher Rf.

Workup: Quench with saturated NaHCO3. Extract with EtOAc (3x). Wash combined organics

with brine, dry over Na2SO4, and concentrate.

Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Note: This typically yields the 1-THP-3-iodo-5-aminopyrazole isomer (kinetic) or a mixture.

For Suzuki couplings, the exact N-isomer often equilibrates or is irrelevant after

deprotection.

Protocol B: Suzuki-Miyaura Cross-Coupling
Rationale: This step installs the "tail" of the inhibitor. The use of a mild base and active catalyst

is crucial to prevent deiodination.

Materials:

N-Protected 3-iodo-aminopyrazole (1.0 eq)

Aryl Boronic Acid/Ester (1.2 eq)

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4
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Base: Na2CO3 (2.0 M aq) or K3PO4 (solid, 3.0 eq)

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

Setup: In a microwave vial or sealed tube, combine the protected scaffold (0.5 mmol),

boronic acid (0.6 mmol), and base (1.0 mmol).

Degassing: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes.

Catalyst: Add Pd(dppf)Cl2·DCM (20 mg). Seal the vessel immediately.

Heating: Heat to 90°C for 2–4 hours (oil bath) or 100°C for 30 mins (Microwave).

Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.

Deprotection (One-pot option): If THP/Boc was used, the crude residue can often be treated

directly with 4M HCl in Dioxane (RT, 1 h) to yield the final free amine inhibitor.

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Evaluation: In Vitro Kinase Assay
Once the library is synthesized, compounds must be profiled. The ADP-Glo™ (Promega) or Z'-

Lyte™ (FRET) assays are industry standards.

Protocol (ADP-Glo Format):

Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1

mM DTT).

Compound Plate: Dispense 100 nL of compound (in DMSO) into a 384-well plate (10-point

dose-response, starting at 10 µM).

Enzyme Mix: Add 2 µL of Kinase enzyme (e.g., CDK2, JNK3) diluted in buffer. Incubate 10

min at RT.
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Substrate Mix: Add 2 µL of ATP/Substrate mix (ATP concentration should be at Km_app for

the kinase).

Reaction: Incubate at RT for 60 minutes.

Detection: Add 4 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).

Incubate 40 min.

Development: Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase

signal). Incubate 30 min.

Read: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.

Data Presentation & Analysis
Structure-Activity Relationship (SAR) Table
Summarize your findings in the following format to identify trends:

Cmpd ID
R-Group (C-
3)

Kinase
Target

IC50 (nM)
LE (Ligand
Efficiency)

Notes

3a Phenyl CDK2 450 0.35
Baseline

activity

3b 4-F-Phenyl CDK2 120 0.41

Halogen

improves

potency

3c 3-Pyridyl CDK2 85 0.44
H-bond to

Lysine?

3d
4-Piperazinyl-

Ph
CDK2 15 0.38

Solubilizing

group

tolerated

Binding Mode Visualization
The diagram below depicts the theoretical binding mode of the scaffold within the kinase ATP

pocket.
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Caption: Schematic of 3-substituted-aminopyrazole binding in the ATP pocket. The C-3

substituent exits towards the solvent front, avoiding steric clash with the gatekeeper.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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